molecular formula C21H46BrNO B14501096 N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide CAS No. 63974-85-6

N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide

Cat. No.: B14501096
CAS No.: 63974-85-6
M. Wt: 408.5 g/mol
InChI Key: WZPICWVCSGYIIA-UHFFFAOYSA-M
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Description

N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N-Ethyl-N-methylhexadecan-1-amine) and an alkyl halide (e.g., 2-bromoethanol).

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

    Product Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The quaternary ammonium group is generally resistant to reduction, but the alkyl chains can undergo hydrogenation.

    Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a common method.

    Substitution: Ion exchange resins or aqueous solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the bromide ion.

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).

    Reduction: Saturated alkyl chains.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

    Biology: Employed in cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.

    Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: Another quaternary ammonium compound with similar surfactant properties but with a perfluorinated alkyl chain, making it more hydrophobic and chemically stable.

    N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

Uniqueness

N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.

Properties

CAS No.

63974-85-6

Molecular Formula

C21H46BrNO

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl-hexadecyl-(2-hydroxyethyl)-methylazanium;bromide

InChI

InChI=1S/C21H46NO.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(3,5-2)20-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1

InChI Key

WZPICWVCSGYIIA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CC)CCO.[Br-]

Origin of Product

United States

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